Chroman-5-ylamine hydrochloride is a chemical compound that belongs to the class of chroman derivatives, which are characterized by a chroman core structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a modulator of calcium-sensing receptors (CaSR). It is synthesized as a hydrochloride salt to enhance its solubility and stability for pharmaceutical use.
Chroman-5-ylamine hydrochloride is derived from chromanone or chroman-4-one, which serves as a foundational building block in the synthesis of various biologically active compounds. The specific compound can be classified as an amine derivative of chroman, with the molecular formula CHClN (CAS Number: 1965309-15-2) . This classification places it within the broader category of heterocyclic compounds, specifically those containing nitrogen in their structure.
The synthesis of chroman-5-ylamine hydrochloride typically involves several key steps:
A notable patent outlines an efficient method for synthesizing substituted chroman compounds without the use of hazardous reagents or complex purification techniques, making it economically scalable for industrial applications .
The synthetic pathway may involve:
Chroman-5-ylamine hydrochloride can undergo various chemical reactions typical of amines and aromatic compounds:
The reactivity of the amine group allows for modifications that can enhance its pharmacological properties or alter its solubility profile, making it versatile for drug development.
Chroman-5-ylamine hydrochloride acts primarily as a modulator of calcium-sensing receptors (CaSR). The mechanism involves binding to the receptor and influencing intracellular calcium levels, which plays a crucial role in various physiological processes such as hormone secretion and neuronal signaling.
Chroman-5-ylamine hydrochloride has significant potential in scientific research and pharmaceutical development:
Catalytic hydrogenation stands as the most industrially viable route for Chroman-5-ylamine production. Quantitative conversion of 5-nitro-2H-chromene to Chroman-5-ylamine occurs using 10% palladium on activated carbon (Pd/C) in methanol under hydrogen atmosphere. Reaction completion within 4.6 hours yields the target amine as a light brown oil (100% yield, confirmed via NMR and TLC), with mass spectrometry verifying molecular identity (APCI: M+1: 150.3; exact mass: 149.08) [1]. This method exemplifies efficient nitro group reduction without requiring chromatographic purification.
Alternative pathways involve functional group transformations on pre-assembled chroman scaffolds. Chroman-4-one intermediates undergo reductive amination or substitution reactions to install the amine functionality at the C5 position. Metal hydride reductions (e.g., NaBH₄) convert chromanones to chromanols, followed by Mitsunobu or azide-based displacements to introduce nitrogen. Clemmensen reduction provides direct access to chroman structures from chromanones but lacks positional selectivity for C5-amino derivatives [5]. For halogenated precursors like 6,8-dichlorochroman-4-one, nucleophilic substitution with ammonia or protected amines introduces the amino group, followed by deprotection and salt formation to yield hydrochloride salts .
Table 1: Key Multi-Step Synthetic Routes to Chroman-5-ylamine Derivatives
Starting Material | Key Reagent/Condition | Product | Yield | Reference |
---|---|---|---|---|
5-Nitro-2H-chromene | 10% Pd/C, H₂, MeOH, 4.6h | Chroman-5-ylamine | 100% | [1] |
Chroman-4-one | NaBH₄ reduction → Mitsunobu | 5-Azidochroman | 75-82% | [5] |
6,8-Dichlorochroman-4-one | NH₃ substitution → HCl salt | 6,8-Dichloro-chroman-4-ylamine HCl | Not reported |
Stereoselective routes remain challenging due to chroman’s flexible ring system. Asymmetric hydrogenation of prochiral imines or enamines derived from chromanones represents an emerging approach, though literature specific to Chroman-5-ylamine is limited [9].
Microbial transaminases enable enantioselective synthesis of chiral chroman amines. Chromobacterium violaceum transaminase achieves kinetic resolution of racemic amines through stereospecific deamination, enriching the desired enantiomer. This approach proved effective for mexiletine derivatives, achieving >99% enantiomeric excess (ee) through sequential enantiocomplementary transaminase reactions [5]. Deracemization avoids the 50% yield limitation of kinetic resolution by coupling oxidative deamination of the undesired enantiomer with asymmetric reductive amination.
Lipases serve as robust biocatalysts for enantiomer separation. Candida antarctica lipase B (CAL-B) enantiospecifically esterifies racemic chroman-carboxylic acids in alcohol-containing organic solvents. Methanol proves optimal for esterifying the (R)-enantiomer of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid, leaving the (S)-acid unreacted for separation. The unreacted enantiomer is recovered in >98% ee after 24-48 hours [3] [10]. This strategy could be adapted for Chroman-5-ylamine precursors by employing amine-resolving enzymes (e.g., aminotransferases) or protecting group manipulations.
Whole-cell biocatalysts enhance cofactor recycling. Escherichia coli expressing Arthrobacter citreus transaminase efficiently aminates Chroman-5-one derivatives using alanine as an amine donor. Pyruvate byproduct removal via lactate dehydrogenase (LDH) or alanine dehydrogenase (AlaDH) drives equilibrium toward amine formation, achieving 78% yield for (R)-3-aminochroman under optimized conditions [5].
Concentrated solar radiation (CSR) dramatically accelerates chroman core formation while eliminating energy-intensive heating. Combining CSR with bio-derived catalysts (e.g., lemon juice) facilitates one-pot cyclocondensations. In ethanol solvent, 0.3 mL lemon juice under CSR achieves 97% yield of dihydroquinazoline-chroman hybrids within 10 minutes – a 7-fold reduction in reaction time compared to thermal methods at 60–70°C [4]. This synergy leverages citric acid’s Brønsted acidity and solar photothermal effects.
Table 2: Green Solvent and Catalyst Systems for Chroman Synthesis
Green Approach | Conditions | Advantages | Yield | Reference |
---|---|---|---|---|
Solar-driven catalysis | Lemon juice (0.3 mL), CSR, ethanol | 10 min reaction, 97% yield | 97% | [4] |
Phase-transfer catalysis | Chroman-4-yl-ammonium chloride | Solvent-free alkylations | Not reported | [8] |
Aqueous micellar catalysis | Not specified | Replaces organic solvents | Not reported | [4] |
Water emerges as a viable solvent for specific chroman cyclizations, particularly when paired with surfactants to enhance substrate solubility. Though aqueous synthesis of Chroman-5-ylamine itself is unreported, analogous dihydroquinazoline syntheses proceed efficiently in water with bio-catalysts [4]. Phase-transfer catalysts like Chroman-4-yl-ammonium chloride facilitate reactions in biphasic systems (e.g., water/organic solvents), enabling efficient alkylations or substitutions while avoiding dipolar aprotic solvents [8].
Atom-economical one-pot sequences integrate nitro reduction, cyclization, and salt formation. While not explicitly documented for Chroman-5-ylamine, Pd/C-mediated hydrogenations in alcoholic solvents (as in Section 1.1) inherently align with green principles by avoiding stoichiometric metal reductants and enabling catalyst recycling [1].
Spiro-fusion generates three-dimensional complexity from chroman cores. Spiro[chroman-2,4′-piperidin]-4-one scaffolds incorporate amine functionality directly into the hybrid structure. Synthesis involves nucleophilic substitution of 7-bromo-4-oxospiro[chroman-2,4′-piperidine] intermediates with aminomethylthiophenes, followed by HCl salt formation. These hybrids exhibit nanomolar-range cytotoxicity against melanoma (B16F10) and breast cancer (MCF-7) cell lines, demonstrating the pharmacological impact of chroman hybridization [6].
Chromone-flavonoid piperidine alkaloid hybrids leverage natural product pharmacophores. Mitsunobu coupling tethers tetrahydro-3-pyridinemethanol derivatives to phenolic precursors, followed by aromatic Claisen rearrangement to yield 4-(2-hydroxyphenyl)-3-methylenepiperidines. Microwave acceleration optimizes this key step (92% yield in toluene at 200°C). Subsequent Friedel-Crafts acylation or aldol condensation builds the fused chromone/flavonoid system, as applied in formal syntheses of flavopiridol and rohitukine – potent cyclin-dependent kinase inhibitors [7].
Thiophene-chroman conjugates enhance bioactivity profiles. 7-(5-((Substituted-amino)methyl)thiophen-2-yl)spiro[chroman-2,4′-piperidin]-4-one derivatives are synthesized via Buchwald-Hartwig amination or reductive amination of aldehyde intermediates. Computational ADME studies predict favorable drug-likeness for these hybrids, with potent experimental IC₅₀ values against cancer cell lines (B16F10, MCF-7) attributed to tubulin polymerization inhibition or histone deacetylase (HDAC) modulation [6]. Chlorine incorporation (e.g., 6,8-dichloro analogs) further optimizes target binding through hydrophobic interactions and electron withdrawal, as demonstrated in 6,8-dichloro-chroman-4-ylamine hydrochloride’s enhanced biological activity .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1